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molecular formula C17H14ClNO4 B3291082 6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 869478-10-4

6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B3291082
M. Wt: 331.7 g/mol
InChI Key: MNBYEYMYIRMHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220742B2

Procedure details

13.8 g (46.0 mmol) 8-acetyl-6-benzyloxy-4H-benzo[1,4]oxazin-3-one and 35.3 g (101.5 mmol) benzyltrimethylammonium-dichloriodate are stirred in 250 mL dichloroethane, 84 mL glacial acetic acid and 14 mL water for 5 hours at 65° C. After cooling to ambient temperature the mixture is combined with 5% sodium hydrogen sulphite solution and stirred for 30 minutes. The precipitated solid is suction filtered, washed with water and diethyl ether and dried. Yield: 13.2 g (86%); mass spectroscopy [M+H]+=330/32.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
benzyltrimethylammonium dichloriodate
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:13]2[O:12][CH2:11][C:10](=[O:14])[NH:9][C:8]=2[CH:7]=[C:6]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=1)(=[O:3])[CH3:2].C(O)(=O)C.O.S([O-])(O)=O.[Na+].[Cl:33]C(Cl)C>>[CH2:16]([O:15][C:6]1[CH:5]=[C:4]([C:1](=[O:3])[CH2:2][Cl:33])[C:13]2[O:12][CH2:11][C:10](=[O:14])[NH:9][C:8]=2[CH:7]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2
Name
benzyltrimethylammonium dichloriodate
Quantity
35.3 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
84 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
14 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C2=C(NC(CO2)=O)C1)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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